1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine
Overview
Description
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a chloroacetyl group and a fluorophenyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-(4-fluorophenyl)piperazine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(Chloroacetyl)piperazine: Lacks the fluorophenyl group, which may result in different chemical and biological properties.
4-(4-Fluorophenyl)piperazine:
1-(Bromoacetyl)-4-(4-fluorophenyl)piperazine: Similar structure but with a bromoacetyl group instead of chloroacetyl, which may influence its reactivity and interactions.
The presence of both the chloroacetyl and fluorophenyl groups in this compound makes it unique, providing a combination of reactivity and binding properties that can be advantageous in various applications.
Properties
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSFWARHNRKNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365377 | |
Record name | 1-(CHLOROACETYL)-4-(4-FLUOROPHENYL)PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330601-48-4 | |
Record name | 1-(CHLOROACETYL)-4-(4-FLUOROPHENYL)PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.